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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986 Get Quote

Technical Support Center: PKH67 Staining
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering issues with the removal of unbound PKH67 dye

after cell and vesicle labeling.

Troubleshooting Guide
High background fluorescence, cell clumping, and low cell viability are common issues that can

arise from inefficient removal of unbound PKH67 dye. This guide provides solutions to these

specific problems.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15556986?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Potential Cause Recommended Solution

High Background

Fluorescence

Incomplete removal of

unbound dye.

1. Stop Staining Effectively:

Immediately after incubation

with the dye, add an equal

volume of a protein-containing

solution like fetal bovine serum

(FBS) or 1% bovine serum

albumin (BSA) to quench the

staining reaction.[1][2] 2.

Thorough Washing: Wash the

cell pellet at least three times

with complete culture medium.

[2][3] 3. Transfer to a Fresh

Tube: During the first wash,

transfer the cell suspension to

a new polypropylene tube to

minimize carryover of dye

adsorbed to the original tube's

walls.[1][2][3]

Formation of dye aggregates. 1. Proper Dye Preparation:

Prepare the 2x dye stock

solution in Diluent C

immediately before use to

prevent aggregation.[1] 2.

Avoid Serum During Labeling:

Wash cells with serum-free

medium before resuspending

in Diluent C for labeling, as

serum proteins can cause dye

aggregation.[1][3] 3. Use

Appropriate Stop Solution: Do

not use serum-free medium or

buffered salt solutions to stop

the staining, as this can lead to

the formation of dye
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aggregates that are difficult to

remove.[2][3]

Cell Clumping
Presence of DNA from dead

cells.

Before staining, incubate the

cell suspension with 0.002%

DNase at 37°C for 30 minutes

to reduce clumping caused by

DNA from damaged cells.[1]

High dye concentration.

Reduce the concentration of

PKH67 dye used for labeling.

Over-labeling can lead to cell

aggregation and reduced

viability.[1]

Low Cell Viability/Recovery Over-labeling of cells.

Optimize the dye concentration

and staining time. A shorter

incubation period (1-5 minutes)

is often sufficient.[1] Over-

labeling can compromise

membrane integrity and lead to

cell loss.[2][4]

Toxicity of the staining

procedure.

Include a control where cells

are exposed only to Diluent C

(without the dye) to assess any

potential toxicity from the

buffer itself.[1]

Frequently Asked Questions (FAQs)
Q1: How can I be sure that all the unbound PKH67 dye has been removed?

A1: After the final wash, the supernatant should be clear and free of any yellow color. You can

also analyze a sample of the final cell suspension using flow cytometry. A tightly gated, brightly

fluorescent cell population with low background fluorescence indicates successful removal of

unbound dye. For extracellular vesicle labeling, running a "dye alone" control through your

purification method (e.g., ultracentrifugation or size exclusion chromatography) can help

confirm that free dye is being effectively separated from your vesicles.[5]
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Q2: I'm still seeing high background after multiple washes. What else can I do?

A2: High background after extensive washing is often due to the presence of dye aggregates.

[1][3] These aggregates can be similar in size to cells or extracellular vesicles and are difficult

to remove by standard centrifugation.[6] To prevent their formation, ensure you are using fresh,

properly prepared dye solutions and that your labeling and stopping buffers are appropriate.

For extracellular vesicle labeling, consider using alternative purification methods like size-

exclusion chromatography or ultracentrifugation with a sucrose cushion to separate labeled

vesicles from dye aggregates.[7]

Q3: Can I use a different buffer for washing the cells?

A3: It is highly recommended to use complete culture medium containing at least 10% serum

for the washing steps.[1][3] The proteins in the serum help to bind and remove any residual

unbound dye. Using serum-free medium or buffered salt solutions for washing can lead to the

formation of dye aggregates.[2][3]

Q4: Is it normal to lose some cells during the washing process?

A4: Some cell loss can occur during centrifugation and resuspension steps. However,

significant cell loss may indicate that the labeling conditions are too harsh. Over-labeling with

PKH67 can affect cell membrane integrity and reduce cell recovery.[2][4] If you are

experiencing high cell loss, consider reducing the dye concentration or the staining time.

Experimental Protocols
Standard Protocol for Removing Unbound PKH67 from
Labeled Cells
This protocol is a standard method for washing cells after PKH67 labeling to remove unbound

dye.

Methodology:

Stop Staining: After the desired staining time (typically 1-5 minutes), add an equal volume of

complete culture medium containing at least 10% serum or a 1% BSA solution to the cell

suspension. Incubate for 1 minute to allow the protein to bind to any excess dye.[1][2]
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First Wash: Centrifuge the cell suspension at 400 x g for 10 minutes at room temperature.[3]

Transfer: Carefully aspirate the supernatant and resuspend the cell pellet in 5-10 mL of

complete medium. Transfer the entire cell suspension to a new, sterile polypropylene conical

tube.[2][3] This step is crucial to minimize the carryover of dye that may have adsorbed to

the wall of the original tube.

Subsequent Washes: Centrifuge the cells at 400 x g for 5 minutes at room temperature.

Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh, complete medium.

Repeat this wash step two more times for a total of three washes.[2][3]

Final Resuspension: After the final wash, resuspend the cell pellet in the desired volume of

complete medium for your downstream application.

Quantitative Data for Washing Protocols
Parameter Recommended Value Rationale

Centrifugation Speed 400 x g
Sufficient to pellet cells without

causing excessive damage.

Centrifugation Time (Initial) 10 minutes

Ensures complete pelleting of

cells after the stop solution is

added.[3]

Centrifugation Time (Washes) 5 minutes

Adequate for pelleting cells

during subsequent wash steps.

[2][3]

Number of Washes At least 3

Multiple washes are necessary

to thoroughly remove unbound

dye.[2][3]

Washing Buffer
Complete medium with ≥10%

serum

Serum proteins bind to and

help remove unbound dye.[1]

[3]
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PKH67 Unbound Dye Removal Workflow

Labeled Cell
Suspension

Stop Staining
(Add Serum/BSA)

Centrifuge
(400 x g, 10 min)

Transfer to
New Tube

Wash 1
(Complete Medium)

Centrifuge
(400 x g, 5 min)

Wash 2
(Complete Medium)

Centrifuge
(400 x g, 5 min)

Wash 3
(Complete Medium)

Centrifuge
(400 x g, 5 min)

Clean Labeled
Cells

Click to download full resolution via product page

Caption: Workflow for removing unbound PKH67 dye.
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Troubleshooting Logic for High Background
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Caption: Troubleshooting high background fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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